4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde
Overview
Description
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde is an organic compound that features a benzaldehyde core substituted with a fluoro and methoxy group on one phenyl ring and a methyl group on the other
Scientific Research Applications
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde has several applications in scientific research:
Safety and Hazards
Future Directions
The future directions for research on “4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to fully understand its safety and hazards. The potential applications of this compound in various fields, such as medicine or materials science, could also be explored .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 3-fluoro-4-methoxytoluene with a suitable acylating agent, such as benzoyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride . The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar Friedel-Crafts acylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzoic acid.
Reduction: 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. For example, it could inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways . The presence of the fluoro and methoxy groups can enhance its binding affinity and selectivity for specific targets.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-4-methoxyacetophenone: Similar structure but with an acetophenone core instead of a benzaldehyde core.
4-Fluoro-3-methoxybenzaldehyde: Similar structure but with the positions of the fluoro and methoxy groups reversed.
3-Fluorobenzaldehyde: Lacks the methoxy group, making it less complex.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)-3-methylbenzaldehyde is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of the fluoro, methoxy, and methyl groups can enhance its chemical stability and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-3-methylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-7-11(9-17)3-5-13(10)12-4-6-15(18-2)14(16)8-12/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBKWUOTKQYXBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)C2=CC(=C(C=C2)OC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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